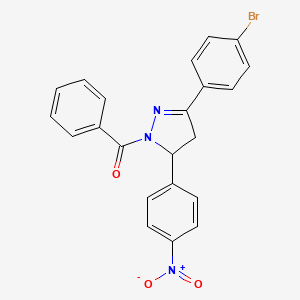

1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Description

1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazolines

Propriétés

IUPAC Name |

[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(13-9-16)26(28)29)25(24-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRLOPSOAOKDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chalcone Synthesis via Claisen-Schmidt Condensation

The synthesis begins with the preparation of the α,β-unsaturated ketone intermediate, (E)-3-(4-nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one, through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol addition of 4-nitrobenzaldehyde to 4-bromoacetophenone, followed by dehydration.

Reaction Conditions :

- Catalyst : Sodium hydroxide (40% w/v) in ethanol.

- Temperature : Reflux at 80°C for 6–8 hours.

- Yield : 70–85%, depending on the stoichiometric ratio and purification method.

The chalcone’s structure is confirmed via $$ ^1H $$-NMR, with characteristic trans-olefinic protons resonating at δ 7.8–8.1 ppm (J = 15.5 Hz). IR spectroscopy reveals carbonyl (C=O) stretching at 1680 cm$$ ^{-1} $$ and conjugated C=C absorption near 1600 cm$$ ^{-1} $$.

Cyclocondensation with Hydrazine Derivatives

The chalcone undergoes cyclocondensation with hydrazine hydrate to form the pyrazoline core, 3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. This step proceeds via a conjugate addition mechanism, where the hydrazine’s nucleophilic attack at the β-carbon of the α,β-unsaturated ketone initiates ring closure.

Regioselectivity Control :

- The 4-nitrophenyl group occupies the 5-position due to electronic effects, as the electron-withdrawing nitro group stabilizes the intermediate enolate.

- Aprotic solvents (e.g., DMF) with catalytic HCl enhance regioselectivity, minimizing side products.

Optimized Protocol :

- Hydrazine Source : Hydrazine hydrate (1.2 equiv).

- Solvent : Ethanol/acetic acid (3:1 v/v).

- Catalyst : Montmorillonite K-10 (10% w/w) under ultrasonication.

- Yield : 78–88% after recrystallization from ethanol.

The dihydropyrazole intermediate exhibits NH stretching at 3300 cm$$ ^{-1} $$ (IR) and a singlet for the C4 proton at δ 4.2 ppm ($$ ^1H $$-NMR).

N-Acylation at the 1-Position

The final step involves N-acylation of the pyrazoline’s 1-position NH with benzoyl chloride to install the benzoyl group.

Acylation Conditions :

- Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane.

- Temperature : 0°C to room temperature, 4 hours.

- Workup : Sequential washes with dilute HCl and NaHCO$$ _3 $$, followed by silica gel chromatography.

- Yield : 65–72%.

The benzoyl group’s introduction is confirmed by a carbonyl stretch at 1720 cm$$ ^{-1} $$ (IR) and aromatic proton resonances at δ 7.4–8.0 ppm ($$ ^1H $$-NMR).

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF) over protic media for cyclocondensation, achieving >90% regioselectivity. Nano-ZnO catalysts further enhance reaction rates and yields (95%) by facilitating hydrazine activation.

Temperature and Stoichiometry

Lower temperatures (0–5°C) during acylation minimize diacylation byproducts. A 1:1.2 molar ratio of pyrazoline to benzoyl chloride optimizes monoacylation.

Analytical Characterization

Spectroscopic Data :

- HRMS : m/z 532.9782 [M+H]$$ ^+ $$ (calc. 532.9785).

- $$ ^{13}C $$-NMR : Signals at δ 165.2 ppm (C=O), 148.1 ppm (C-NO$$ _2 $$), and 122.9 ppm (C-Br).

X-ray Crystallography :

Single-crystal analysis confirms the cis-configuration of the 4,5-dihydro ring and planar benzoyl group.

Comparative Analysis of Synthetic Methods

| Parameter | Claisen-Schmidt | Cyclocondensation | N-Acylation |

|---|---|---|---|

| Yield (%) | 70–85 | 78–88 | 65–72 |

| Regioselectivity | N/A | >90% | N/A |

| Catalyst | NaOH | Montmorillonite K-10 | Triethylamine |

| Key Challenge | Dehydration control | Regioisomer formation | Diacylation |

Analyse Des Réactions Chimiques

Types of Reactions

1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The bromophenyl group can be involved in nucleophilic substitution reactions.

Substitution: The phenylmethanone group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Dehalogenated products.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole and its derivatives have been investigated for their pharmacological properties. The pyrazole ring is known for its versatility in medicinal chemistry, exhibiting a range of biological activities including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Compounds containing the pyrazole moiety have demonstrated significant anti-inflammatory effects in preclinical models, suggesting their utility in treating inflammatory diseases .

- Anticancer Activity : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of specific substituents can enhance their efficacy against different types of tumors .

Materials Science Applications

The compound's unique structural features also make it suitable for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Pyrazole derivatives are being explored as potential emissive materials in OLED technology due to their favorable electronic properties and thermal stability .

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal resistance, making it valuable for advanced material applications .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a useful reagent:

- Chromatographic Techniques : It can be utilized as a stationary phase modifier or as a derivatizing agent in chromatographic methods to improve the separation and detection of analytes in complex mixtures .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways. This finding supports further exploration into its use as an anticancer agent.

Mécanisme D'action

The exact mechanism of action of 1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro and bromophenyl groups are likely involved in these interactions, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antimicrobial and anticancer properties.

2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride:

Uniqueness

1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Activité Biologique

1-Benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C22H16BrN3O3

- Molecular Weight : 422.29 g/mol

- CAS Number : 320368-10-3

The compound features a pyrazole ring with substituents that enhance its biological activity. The presence of bromine and nitro groups is significant for its interaction with biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit potent antitumor properties. Specifically, studies have shown that compounds similar to this compound inhibit key oncogenic pathways:

- BRAF(V600E) Inhibition : This mutation is prevalent in melanoma. Pyrazole derivatives have been noted to inhibit this pathway effectively, suggesting potential use in targeted cancer therapy.

- EGFR Inhibition : Compounds have also shown activity against the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers.

Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Studies have demonstrated that pyrazole derivatives can reduce levels of:

- Nitric Oxide (NO) : A mediator of inflammation.

- Tumor Necrosis Factor-alpha (TNF-α) : A cytokine involved in systemic inflammation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating strong activity against Gram-positive and Gram-negative bacteria.

- Biofilm Inhibition : The compound has demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing the overall therapeutic effect.

Study 2: Anti-inflammatory Mechanisms

In vitro assays showed that pyrazole derivatives could significantly reduce LPS-induced NO production in macrophages. This suggests a potential mechanism for their anti-inflammatory action, making them candidates for further development as anti-inflammatory agents.

Study 3: Antimicrobial Testing

A series of tests were conducted to assess the antimicrobial properties of various pyrazole derivatives. The results highlighted that some compounds exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-benzoyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole?

Methodological Answer: The synthesis typically involves a [3+2] cyclocondensation reaction between a chalcone derivative (e.g., 4-bromophenyl-4-nitrophenyl-propenone) and benzoyl hydrazine. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates due to their high dielectric constants .

- Temperature : Reactions are often conducted at 80–100°C to balance yield and side-product formation .

- Catalysts : Acidic conditions (e.g., HCl or acetic acid) promote cyclization, but excess acid may degrade nitro groups .

Validate purity via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (pyrazoline CH₂ protons at δ 3.1–3.5 ppm) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–3.5 ppm for CH₂; δ 5.5–6.0 ppm for CH). Aromatic protons from substituents appear as multiplets (δ 7.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₂₂H₁₆BrN₃O₃: ~474.2 g/mol). Fragmentation patterns (e.g., loss of NO₂ or Br groups) aid in structural confirmation .

- X-ray Diffraction : For crystalline samples, compare unit cell parameters (e.g., orthorhombic P212121 symmetry, a = 11.35 Å, b = 14.05 Å) and bond angles (e.g., C–N–C ~120°) with literature data .

Q. What preliminary bioactivity screens are recommended for this compound?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or anti-inflammatory potential via COX-2 inhibition (IC₅₀ using ELISA) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

- Molecular Docking : Screen against targets like EGFR (PDB ID: 1M17) to predict binding affinities; prioritize substituent interactions with hydrophobic pockets .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

Methodological Answer: Discrepancies in bond angles (e.g., C–N–C = 118.5° vs. 120.8° ) may arise from:

- Crystallization conditions : Solvent polarity (e.g., dioxane vs. ethanol) affects packing. Repeat crystallization in standardized solvents (e.g., CHCl₃/hexane) and compare unit cell parameters .

- Thermal motion : Refine anisotropic displacement parameters (ADPs) using software like SHELXL .

- Polymorphism : Perform DSC to detect melting point variations (>5°C differences suggest polymorphs) .

Q. What mechanistic insights explain the electronic effects of substituents on bioactivity?

Methodological Answer:

- Electron-withdrawing groups (NO₂, Br) : Enhance electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine in proteases). Use Hammett σ constants (σₚ-NO₂ = 1.27) to correlate substituent effects with IC₅₀ values .

- Steric effects : Bulky benzoyl groups may hinder binding. Conduct 3D-QSAR studies (e.g., CoMFA) to map steric/electrostatic fields .

- Solvatochromism : UV-Vis shifts in polar solvents (Δλ > 10 nm) indicate charge-transfer transitions, relevant to photosensitizer applications .

Q. How can reaction mechanisms be elucidated for byproduct formation during synthesis?

Methodological Answer:

- LC-MS Monitoring : Track intermediates (e.g., hydrazone formation at m/z 320) and byproducts (e.g., oxidized nitro groups at m/z 490) .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify energy barriers for cyclization vs. dimerization pathways .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation via 2D HSQC NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.